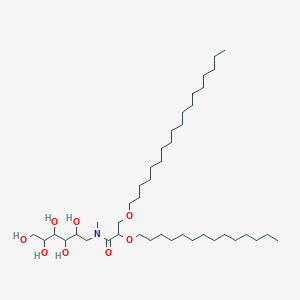
N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide” is a relatively new chemical entity that has garnered attention in various scientific fields. While specific details about its structure and properties are still under investigation, it is known to exhibit unique chemical behaviors that make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide” involves a multi-step process that typically starts with the preparation of precursor molecules. These precursors undergo a series of chemical reactions, including condensation, cyclization, and functional group modifications, to yield the final compound. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using batch or continuous flow reactors. These reactors allow for the efficient handling of large quantities of reactants and products. The process is optimized to minimize waste and energy consumption, making it both economically and environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
“N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide” undergoes a variety of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, “this compound” can be converted into its oxidized form, which may exhibit different chemical properties.
Reduction: Reducing agents can revert the oxidized form of “this compound” back to its original state.
Substitution: “this compound” can participate in substitution reactions where one functional group is replaced by another, often leading to the formation of new derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are carefully optimized to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of “this compound” may yield a more reactive intermediate, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
“N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide” has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Researchers are exploring its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Preliminary studies suggest that “this compound” may have therapeutic potential, particularly in the treatment of certain diseases where it can modulate specific biological pathways.
Industry: In industrial applications, “this compound” is being investigated for its use in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism by which “N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide” exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction can trigger a cascade of biochemical events that lead to the observed effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Properties
CAS No. |
135961-67-0 |
|---|---|
Molecular Formula |
C42H85NO8 |
Molecular Weight |
732.1 g/mol |
IUPAC Name |
N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide |
InChI |
InChI=1S/C42H85NO8/c1-4-6-8-10-12-14-16-18-19-20-21-22-24-26-28-30-32-50-36-39(42(49)43(3)34-37(45)40(47)41(48)38(46)35-44)51-33-31-29-27-25-23-17-15-13-11-9-7-5-2/h37-41,44-48H,4-36H2,1-3H3 |
InChI Key |
IBGVJRPCRNUFMG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)CC(C(C(C(CO)O)O)O)O)OCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)CC(C(C(C(CO)O)O)O)O)OCCCCCCCCCCCCCC |
Synonyms |
1-stearyl-2-myristylglycerate-3-N-methylglucamine SMGMG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


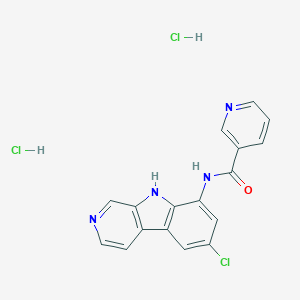
![6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B149759.png)
![methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate](/img/structure/B149760.png)
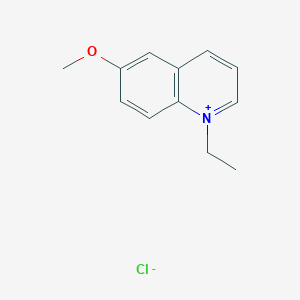
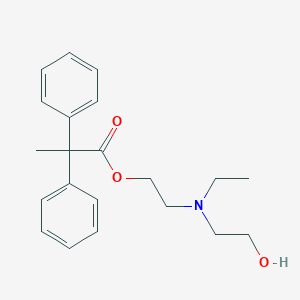

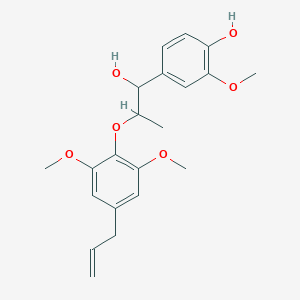
![(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B149789.png)
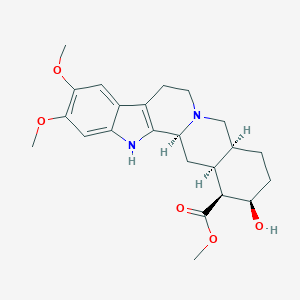
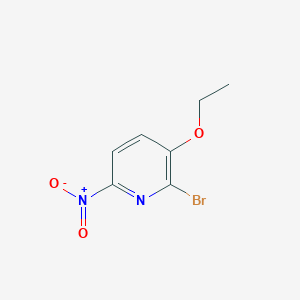
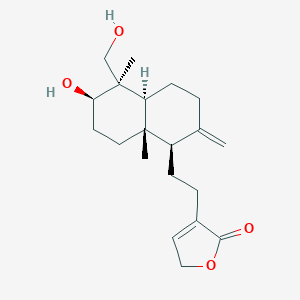
![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)
![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)

